

Diethylthiocarbamoyl chloride as a reagent for introducing the diethylthiocarbamoyl moiety

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Compound of Interest		
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Application Notes and Protocols: Diethylthiocarbamoyl Chloride as a Versatile Reagent

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **diethylthiocarbamoyl chloride** as a reagent to introduce the diethylthiocarbamoyl moiety into various organic molecules. This functional group is of significant interest in medicinal chemistry and materials science due to its unique chemical and biological properties.

Introduction

Diethylthiocarbamoyl chloride, (C₂H₅)₂NCSCl, is a highly reactive acyl chloride derivative that serves as an efficient precursor for the synthesis of thiocarbamates, dithiocarbamates, and thioureas. The diethylthiocarbamoyl moiety it imparts is a key structural feature in various biologically active compounds, including pharmaceuticals and pesticides. Notably, diethyldithiocarbamate is the active metabolite of the drug Disulfiram and has shown promise as an anticancer agent through its ability to chelate copper and modulate key cellular signaling pathways.

Applications in Organic Synthesis



Diethylthiocarbamoyl chloride is a versatile reagent for the derivatization of nucleophiles such as phenols, thiols, and amines.

Synthesis of O-Aryl Diethylthiocarbamates

The reaction of **diethylthiocarbamoyl chloride** with phenols yields O-aryl diethylthiocarbamates. These compounds are important intermediates in the Newman-Kwart rearrangement, which provides a route to S-aryl thiocarbamates and subsequently thiophenols.

General Reaction Scheme:

Experimental Protocols General Protocol for the Synthesis of O-Aryl Diethylthiocarbamates

This protocol describes the synthesis of O-aryl diethylthiocarbamates from the corresponding phenols.

Materials:

- Substituted phenol (1.0 eq)
- Diethylthiocarbamoyl chloride (1.05 1.2 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Base (e.g., Sodium hydride (NaH), Triethylamine (TEA), or 1,4-diazabicyclo[2.2.2]octane
 (DABCO)) (1.1 1.5 eq)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Organic solvent for extraction (e.g., Ethyl acetate or DCM)

Procedure:

Methodological & Application





- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous solvent.
- If using a less acidic phenol, add sodium hydride (1.1 eq) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature to form the phenoxide. For more acidic phenols, add the amine base (e.g., TEA or DABCO) to the solution of the phenol.[1]
- Dissolve **diethylthiocarbamoyl chloride** (1.05 1.2 eq) in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract with an organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-aryl diethylthiocarbamate.

Quantitative Data:

The following table summarizes the yields for the synthesis of various O-aryl diethylthiocarbamates.



Phenol Derivative	Base	Solvent	Time (h)	Yield (%)
Phenol	NaH	DMF	-	>90
4-Nitrophenol	DABCO	DMF	-	High
4-Methoxyphenol	NaH	DMF	-	High
2-tert- Butylphenol	-	-	-	77 (for a formylsubstituted analogue)[1]

Note: Specific reaction times and yields can vary depending on the substrate and reaction conditions.

General Protocol for the Synthesis of S-Alkyl/S-Aryl Diethyldithiocarbamates

This protocol outlines the synthesis of diethyldithiocarbamates from thiols.

Materials:

- Alkyl or aryl thiol (1.0 eq)
- Diethylthiocarbamoyl chloride (1.0 eq)
- Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)) (1.0 eq)
- Solvent (e.g., Water, Ethanol, or Acetone)
- Organic solvent for extraction (e.g., Diethyl ether or DCM)

Procedure:

- Dissolve the thiol (1.0 eq) in the chosen solvent.
- Add the base (1.0 eq) to the solution to form the thiolate.



- Add diethylthiocarbamoyl chloride (1.0 eq) to the reaction mixture and stir at room temperature.
- Monitor the reaction by TLC. Reaction times are typically short.
- After completion, add water to the reaction mixture and extract with an organic solvent.
- Wash the combined organic layers with water and brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.
- Purify the product by chromatography or recrystallization if necessary.

Quantitative Data:

Thiol Derivative	Base	Solvent	Yield (%)
Thiophenol	NaOH	Water/Ether	High
Benzylthiol	КОН	Ethanol	High
Ethanethiol	NaOH	Water	High

Note: Yields are generally high for this reaction.

General Protocol for the Synthesis of N-Substituted Diethylthioureas

This protocol details the synthesis of N-substituted thioureas from primary and secondary amines.

Materials:

- Primary or secondary amine (1.1 eq)
- Diethylthiocarbamoyl chloride (1.0 eq)
- Triethylamine (TEA) (1.2 eq)
- Anhydrous Dichloromethane (DCM)



- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Add a solution of diethylthiocarbamoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.
- Allow the reaction to stir at room temperature and monitor its progress by TLC (typically 2-4 hours).
- Quench the reaction with saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

Amine	Solvent	Time (h)	Yield (%)
Aniline	DCM	2-4	~90
Benzylamine	THF	3-6	~88
Diethylamine	ACN	2-4	~85
Morpholine	Toluene (80 °C)	1-2	~92



Note: The data is adapted from a protocol using N-Methyl-N-phenylthiocarbamoyl chloride and is expected to be comparable for **diethylthiocarbamoyl chloride**.[2]

Application in Drug Development: Anticancer Activity

The diethylthiocarbamoyl moiety, particularly in the form of diethyldithiocarbamate (DDC), has garnered significant attention for its potential as an anticancer agent. DDC is the active metabolite of the FDA-approved drug Disulfiram. Its anticancer activity is primarily attributed to its ability to chelate copper, forming a cytotoxic complex that targets several key cellular pathways involved in cancer cell proliferation and survival.[3][4]

Signaling Pathways and Mechanisms of Action

The anticancer effects of DDC-copper complexes are multifactorial and involve the modulation of several signaling pathways.

- Proteasome Inhibition: The DDC-copper complex is a potent inhibitor of the 26S proteasome, a critical cellular machinery for protein degradation.[3][5][6][7][8] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, causing cell cycle arrest and apoptosis.
- NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers and promotes cell survival, proliferation, and metastasis.[9][10][11] DDC has been shown to suppress the NF-κB pathway, contributing to its anti-metastatic and pro-apoptotic effects.[12]
- Induction of Oxidative Stress and Nrf2 Pathway Activation: Dithiocarbamates can induce oxidative stress in cancer cells. This can lead to the activation of the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[13][14][15] While Nrf2 activation is typically a protective mechanism, its sustained activation by dithiocarbamates can also contribute to cytotoxicity in cancer cells.[16][17]

Visualizations Experimental Workflow for Synthesis



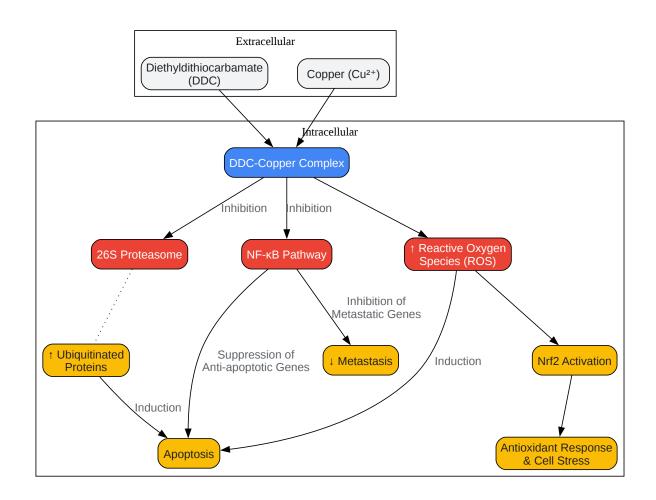


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General workflow for introducing the diethylthiocarbamoyl moiety.

Anticancer Signaling Pathway of Diethylthiocarbamate





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Anticancer mechanism of diethyldithiocarbamate-copper complex.



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